4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(2-methoxyphenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-7-3-2-5-14(16)11-17(22)20-9-10-21(18(23)13-20)15-6-4-8-19-12-15/h2-8,12H,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYHKSOYBBKLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as alpha1-adrenergic receptors) and induce changes in cellular signaling pathways.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also associated with numerous neurodegenerative and psychiatric conditions.
Biological Activity
4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one, a compound with the molecular formula C18H19N3O3 and a molecular weight of 325.368 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
The compound is structurally related to other piperazine derivatives known for their interaction with alpha1-adrenergic receptors . These receptors play a crucial role in various physiological processes, including the contraction of smooth muscles in blood vessels and the lower urinary tract. The interaction with alpha1-adrenergic receptors may lead to significant changes in cellular signaling pathways, influencing smooth muscle contraction and potentially affecting conditions such as hypertension and urinary disorders.
Pharmacokinetics
Research indicates that similar compounds exhibit alpha1-adrenergic affinity ranging from 22 nm to 250 nm. The pharmacokinetic profile suggests that this compound may also demonstrate comparable affinities, although specific data on this compound's pharmacokinetics remains limited.
Antimicrobial Properties
Emerging studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds with similar structural motifs have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 0.0039 to 0.025 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Piperazine derivatives are often explored for their capacity to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can enhance cholinergic signaling, providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .
Case Studies
A recent study evaluated various piperazine derivatives for their AChE inhibitory activity, revealing that certain modifications significantly improved efficacy compared to traditional inhibitors like Donepezil. The incorporation of specific moieties into the piperazine structure enhanced both brain exposure and enzyme inhibition profiles .
Scientific Research Applications
The compound 4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a piperazine derivative with potential applications in scientific research.
Basic Information
- Molecular Formula:
- Molecular Weight: 325.368
- Purity: Typically around 95%
Potential Research Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, information on compounds with similar structures can provide insights into its potential applications.
1. Interaction with Alpha1-Adrenergic Receptors
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors. Alpha1-adrenergic receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate.
- Mode of Action: Based on structural similarity, this compound may interact with targets like alpha1-adrenergic receptors, potentially inducing changes in cellular signaling pathways.
- Pharmacokinetics: Similar compounds have shown alpha1-adrenergic affinity in the range of 22 nm to 250 nm.
- Potential Results: The compound may influence the contraction of smooth muscles and have implications for various neurological conditions, given its potential interaction with alpha1-adrenergic receptors.
2. Piperazine Derivatives in Research
Piperazine is a common structural motif in many pharmaceuticals . Several piperazine derivatives have a variety of applications:
- Metabolomic studies: Piperazine-containing compounds are sometimes identified in metabolomic studies .
- Pharmaceutical research: Piperazine can be found in molecules with a variety of activities, which suggests that this compound could be investigated for novel therapeutic applications .
3. Related Compounds
Other related compounds include:
- 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine
- 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(6-methoxypyridin-3-yl)pyrazolo[3,4-d]pyrimidine
These compounds, while different, share structural similarities that may provide insights into potential research directions.
Table: Potential Research Areas for Piperazine Derivatives
Comparison with Similar Compounds
Fluorinated Analogs
- 4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097923-70-9) Structural Differences: The 2-methoxyphenyl group is replaced with 2,4-difluorophenyl. Properties: Molecular weight = 331.32 g/mol, C₁₇H₁₅F₂N₃O₂. Fluorine atoms enhance electronegativity and metabolic stability compared to methoxy. Activity: No direct activity data, but fluorinated analogs often improve bioavailability and target binding .
Antipsychotic Piperazine Derivatives
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Structural Differences: Replaces the piperazin-2-one core with a piperazine ring and adds a biphenyl group. Activity: Demonstrates anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction. QSAR models indicate electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with efficacy .
CYP51 Inhibitors
- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Structural Differences: Chlorophenyl and trifluoromethylphenyl substituents replace the 2-methoxyphenyl group. Activity: Inhibits Trypanosoma cruzi CYP51 enzyme, showing efficacy comparable to posaconazole. The pyridinyl group is critical for target interaction .
Piperazinone Derivatives with Modified Substituents
- 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one hydrochloride
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Cl, F): Increase metabolic stability and modulate electronic effects on aromatic rings .
- Core Modifications: Piperazin-2-one vs.
Data Table: Key Structural and Functional Comparisons
Q & A
Basic: What experimental approaches are recommended to confirm the crystalline structure and molecular conformation of this compound?
Methodological Answer:
To determine the crystalline structure, X-ray crystallography is the gold standard. Key steps include:
- Growing single crystals via slow evaporation using solvents like dichloromethane or methanol.
- Collecting diffraction data with a STOE IPDS 2 diffractometer (radiation source: sealed X-ray tube, λ = 0.71073 Å) .
- Refinement using least-squares methods (e.g., SHELXL) to achieve R-factors < 0.05 for high precision .
- Compare unit cell parameters (e.g., triclinic system with a = 8.9168 Å, b = 10.7106 Å) to validate structural integrity .
Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Reaction Design : Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and intermediates, as demonstrated in ICReDD’s workflow for efficient reaction discovery .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol.
- Validation : Monitor reaction progress via HPLC or LC-MS, and confirm purity (>97%) using melting point analysis (e.g., mp 187–190°C for structurally similar compounds) .
Advanced: What strategies are effective for resolving contradictions in reported biological activity data for piperazine derivatives?
Methodological Answer:
Contradictions in biological data require:
- Comparative SAR Analysis : Correlate substituent effects (e.g., methoxy vs. fluorophenyl groups) with activity trends using datasets from analogs like 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione .
- In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding modes to targets like serotonin receptors, leveraging crystal structure data (e.g., PDB ID 6WGT) .
- Dose-Response Studies : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to minimize experimental variability .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties and metabolic stability?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 metabolism profiles .
- Metabolic Pathways : Simulate phase I/II reactions (e.g., demethylation of the methoxy group) using software such as Meteor (Lhasa Ltd.) .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s functional groups?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for the pyridinyl (δ 8.2–8.5 ppm) and methoxyphenyl (δ 3.8 ppm for OCH3) groups using ¹H/¹³C NMR (400 MHz, DMSO-d6) .
- FT-IR : Identify acetyl C=O stretches (~1680 cm⁻¹) and piperazinone N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS m/z calculated for C19H20N3O3: 338.1497) .
Advanced: How should researchers design a study to investigate the compound’s selectivity across related receptor subtypes?
Methodological Answer:
- Target Panel Screening : Test against receptors like 5-HT1A, D2, and α1-adrenergic using radioligand binding assays (e.g., [³H]spiperone for D2) .
- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (e.g., FLIPR Tetra) to assess agonist/antagonist activity .
- Structural Insights : Compare binding poses using cryo-EM or homology models of receptor subtypes .
Basic: What are the best practices for ensuring reproducibility in synthetic protocols for this compound?
Methodological Answer:
- Detailed Documentation : Record solvent purity (e.g., anhydrous THF), reaction temperatures (±1°C), and stirring rates .
- Quality Control : Use in-process checks (TLC, GC-MS) and characterize intermediates (e.g., 4-(2-methoxyphenyl)piperazinone via IR) .
- Batch Analysis : Report yield ranges (e.g., 65–72%) and purity (≥95%) across ≥3 independent syntheses .
Advanced: How can researchers leverage crystallographic data to guide analog design for enhanced potency?
Methodological Answer:
- Hotspot Mapping : Analyze crystal packing (e.g., π-π interactions between pyridinyl and methoxyphenyl groups) to identify critical pharmacophores .
- Scaffold Modification : Replace the acetyl group with bioisosteres (e.g., sulfonamide) while maintaining hydrogen-bonding motifs observed in X-ray structures .
- Free Energy Calculations : Use MM-GBSA to predict binding affinity changes for analogs .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD50 refer to SDS for analogs) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .
Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–10 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Light/Heat Stress : Use ICH Q1B guidelines for photostability testing (e.g., 1.2 million lux hours) .
- Plasma Stability : Incubate with human plasma (4 hrs) and quantify parent compound using UPLC-PDA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
